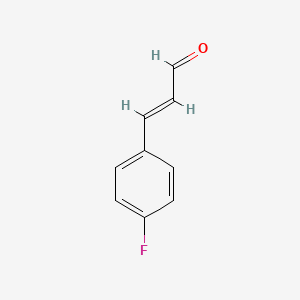
4-Fluorocinnamaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Fluorocinnamaldehyde, also known as (E)-3-(4-fluorophenyl)-2-propenal, is an organic compound with the molecular formula C9H7FO and a molecular weight of 150.15 g/mol . This compound is a derivative of cinnamaldehyde, where a fluorine atom replaces one of the hydrogen atoms on the aromatic ring. It is a clear liquid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry .
準備方法
4-Fluorocinnamaldehyde can be synthesized through several methods. One common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with 4-fluorobenzaldehyde to form the desired product . The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 4-fluorocinnamic acid, followed by oxidation to form the aldehyde . This method is advantageous due to its scalability and cost-effectiveness.
化学反応の分析
4-Fluorocinnamaldehyde undergoes various chemical reactions, including:
The major products formed from these reactions include 4-fluorocinnamic acid, 4-fluorocinnamyl alcohol, and various substituted derivatives .
科学的研究の応用
4-Fluorocinnamaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-fluorocinnamaldehyde in its applications as a chemosensor involves the interaction of the aldehyde group with target anions, leading to a colorimetric change that can be detected visually . This interaction is facilitated by the electron-withdrawing effect of the fluorine atom, which enhances the reactivity of the aldehyde group .
In biological systems, the compound’s mechanism of action may involve the inhibition of specific enzymes or receptors, although detailed studies are required to elucidate these pathways .
類似化合物との比較
4-Fluorocinnamaldehyde can be compared with other cinnamaldehyde derivatives, such as:
4-Bromocinnamaldehyde: Similar in structure but with a bromine atom instead of fluorine.
4-Chlorocinnamaldehyde: Contains a chlorine atom and exhibits distinct chemical properties and uses.
4-Nitrocinnamaldehyde:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific electronic and steric effects that influence its chemical behavior and applications .
特性
CAS番号 |
24654-55-5 |
|---|---|
分子式 |
C9H7FO |
分子量 |
150.15 g/mol |
IUPAC名 |
(Z)-3-(4-fluorophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1- |
InChIキー |
YSIYEWBILJZDQH-UPHRSURJSA-N |
SMILES |
C1=CC(=CC=C1C=CC=O)F |
異性体SMILES |
C1=CC(=CC=C1/C=C\C=O)F |
正規SMILES |
C1=CC(=CC=C1C=CC=O)F |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















